Cas no 1556564-80-7 (3-(4-ethylcyclohexyl)oxy-3-methylazetidine)

3-(4-ethylcyclohexyl)oxy-3-methylazetidine structure
1556564-80-7 structure
Product name:3-(4-ethylcyclohexyl)oxy-3-methylazetidine
CAS No:1556564-80-7
MF:C12H23NO
MW:197.317123651505
CID:5967868
PubChem ID:83066420

3-(4-ethylcyclohexyl)oxy-3-methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-ethylcyclohexyl)oxy-3-methylazetidine
    • EN300-1847294
    • AKOS021387536
    • 1556564-80-7
    • 3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
    • Inchi: 1S/C12H23NO/c1-3-10-4-6-11(7-5-10)14-12(2)8-13-9-12/h10-11,13H,3-9H2,1-2H3
    • InChI Key: JFXJOYBUXJYCAB-UHFFFAOYSA-N
    • SMILES: O(C1CCC(CC)CC1)C1(C)CNC1

Computed Properties

  • Exact Mass: 197.177964357g/mol
  • Monoisotopic Mass: 197.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 2.3

3-(4-ethylcyclohexyl)oxy-3-methylazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1847294-10.0g
3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
1556564-80-7
10g
$5221.0 2023-06-03
Enamine
EN300-1847294-0.1g
3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
1556564-80-7
0.1g
$867.0 2023-09-19
Enamine
EN300-1847294-1.0g
3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
1556564-80-7
1g
$1214.0 2023-06-03
Enamine
EN300-1847294-1g
3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
1556564-80-7
1g
$986.0 2023-09-19
Enamine
EN300-1847294-5g
3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
1556564-80-7
5g
$2858.0 2023-09-19
Enamine
EN300-1847294-10g
3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
1556564-80-7
10g
$4236.0 2023-09-19
Enamine
EN300-1847294-0.05g
3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
1556564-80-7
0.05g
$827.0 2023-09-19
Enamine
EN300-1847294-5.0g
3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
1556564-80-7
5g
$3520.0 2023-06-03
Enamine
EN300-1847294-0.5g
3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
1556564-80-7
0.5g
$946.0 2023-09-19
Enamine
EN300-1847294-0.25g
3-[(4-ethylcyclohexyl)oxy]-3-methylazetidine
1556564-80-7
0.25g
$906.0 2023-09-19

Additional information on 3-(4-ethylcyclohexyl)oxy-3-methylazetidine

Comprehensive Overview of 3-(4-ethylcyclohexyl)oxy-3-methylazetidine (CAS No. 1556564-80-7): Properties, Applications, and Industry Insights

3-(4-ethylcyclohexyl)oxy-3-methylazetidine (CAS No. 1556564-80-7) is a specialized organic compound gaining attention in pharmaceutical and material science research. This structurally unique molecule combines an azetidine ring with a 4-ethylcyclohexyl ether moiety, offering distinct chemical properties that make it valuable for advanced applications. The compound's molecular framework exhibits both rigidity from the cyclohexyl group and reactivity from the azetidine nitrogen, creating a versatile building block for drug discovery and functional materials.

Recent studies highlight the growing demand for heterocyclic compounds like 3-(4-ethylcyclohexyl)oxy-3-methylazetidine in medicinal chemistry. Researchers are particularly interested in its potential as a bioisostere for traditional amine functionalities, with improved metabolic stability and membrane permeability. The ethylcyclohexyl component enhances lipophilicity, making it relevant for CNS-targeting drugs—a hot topic in neurodegenerative disease research. Pharmaceutical companies are exploring its use in small molecule therapeutics for conditions where blood-brain barrier penetration is crucial.

From a synthetic chemistry perspective, CAS No. 1556564-80-7 presents interesting challenges and opportunities. The azetidine-oxygen linkage requires specialized protection-deprotection strategies during multi-step syntheses. Current literature suggests innovative approaches using transition metal catalysis to construct similar frameworks efficiently—a subject frequently searched in academic databases. The compound's stereochemistry also warrants attention, as the 4-position of the cyclohexyl ring can exist in axial or equatorial conformations, affecting biological activity.

Material scientists are investigating 3-(4-ethylcyclohexyl)oxy-3-methylazetidine for advanced polymer applications. Its dual functionality allows incorporation into thermosetting resins or as a modifier for polyurethane elastomers—topics trending in sustainable materials research. The compound's potential to improve thermal stability while maintaining flexibility aligns with industry needs for high-performance coatings and adhesives. Startups focusing on green chemistry solutions are particularly interested in derivatives of this molecule.

Analytical characterization of 1556564-80-7 reveals distinctive spectral features. The proton NMR shows characteristic splitting patterns from the ethylcyclohexyl protons (δ 0.8-2.1 ppm) and azetidine ring protons (δ 3.2-3.8 ppm). Mass spectrometry typically displays a molecular ion peak at m/z 211, with fragmentation patterns that aid in structural confirmation—information highly sought after by analytical chemists troubleshooting synthesis QC. Advanced techniques like 2D NMR and HRMS are recommended for complete characterization.

The commercial landscape for 3-(4-ethylcyclohexyl)oxy-3-methylazetidine reflects growing but specialized demand. While not yet a bulk chemical, custom synthesis providers report increasing inquiries from both academia and industry—particularly from researchers working on protein degradation platforms like PROTACs. Pricing remains premium due to multi-step synthesis requirements, though scale-up optimization could change this. Patent analysis shows emerging IP activity around derivatives, suggesting future market expansion.

Environmental and handling considerations for CAS No. 1556564-80-7 follow standard organic compound protocols. While not classified as hazardous under major regulatory frameworks, proper PPE including gloves and eye protection is recommended during handling. The compound demonstrates good stability under inert atmospheres but may require low-temperature storage for long-term preservation—a practical detail often searched by laboratory technicians.

Future research directions for this compound class may explore its chiral applications, as the methylazetidine center offers potential for asymmetric synthesis. Computational chemistry studies could better predict its conformational preferences in different solvent systems—an area where machine learning approaches are increasingly applied. The intersection of AI-driven drug discovery and specialized building blocks like this molecule represents a compelling frontier in pharmaceutical innovation.

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